molecular formula C6H5F2IN2 B2423287 (2,4-Difluoro-6-iodophenyl)hydrazine CAS No. 2173998-95-1

(2,4-Difluoro-6-iodophenyl)hydrazine

Cat. No.: B2423287
CAS No.: 2173998-95-1
M. Wt: 270.021
InChI Key: ZPZQLBPONHTTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Difluoro-6-iodophenyl)hydrazine is a chemical compound with the molecular formula C6H4F2IN2. It belongs to the class of hydrazine derivatives and is characterized by the presence of fluorine and iodine atoms on the phenyl ring. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2,4-Difluoro-6-iodophenyl)hydrazine typically involves the reaction of 2,4-difluoro-6-iodoaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Material: 2,4-difluoro-6-iodoaniline

    Reagent: Hydrazine hydrate

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2,4-Difluoro-6-iodophenyl)hydrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4-Difluoro-6-iodophenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein labeling. Its hydrazine moiety can react with carbonyl groups on proteins, making it useful for biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-6-iodophenyl)hydrazine depends on its application. In biochemical assays, the hydrazine moiety reacts with carbonyl groups on proteins, forming stable hydrazone bonds. This reaction can be used to label or inhibit specific enzymes. The fluorine and iodine atoms on the phenyl ring can also interact with biological targets, affecting their activity and function.

Comparison with Similar Compounds

(2,4-Difluoro-6-iodophenyl)hydrazine can be compared with other hydrazine derivatives, such as:

    (2,4-Difluorophenyl)hydrazine: Lacks the iodine atom, which can affect its reactivity and applications.

    (2-Iodo-4-fluorophenyl)hydrazine: Has a different substitution pattern, which can influence its chemical properties and biological activity.

    (2,4-Dichlorophenyl)hydrazine:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties to the compound.

Properties

IUPAC Name

(2,4-difluoro-6-iodophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZQLBPONHTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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